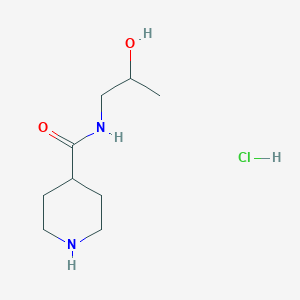

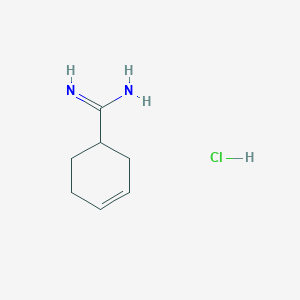

2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine

Vue d'ensemble

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s uses or applications, if known.

Synthesis Analysis

This would involve a detailed description of how the compound can be synthesized from starting materials, including the specific reactions, reagents, and conditions used.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic connectivity and the shapes and sizes of its molecular orbitals. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound can undergo. This might include its reactivity with various reagents, the mechanisms of its reactions, and the products it forms.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique

-

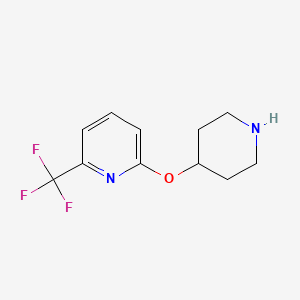

Dewar Pyridines: Conformationally Programmable Piperidine Isosteres

- Scientific Field : Organic Chemistry

- Application Summary : This research explores 4H-Dewar pyridines (4H-DP) as rigid programmable isosteres of equatorially and elusive axially substituted piperidines . These fragments are readily accessible via pyridine dearomatization without the need for expensive catalysts and reagents .

- Methods of Application : The method involves the use of pyridine dearomatization .

- Results or Outcomes : The study underscores topological similarity with the parent piperidine as well as complementarity with the previously reported bioisosteres .

-

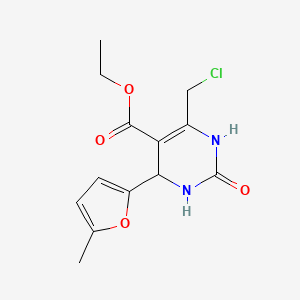

Facile synthesis of penta-substituted pyrroles and pyrrole-fused piperidin-4-ones

- Scientific Field : Organic Chemistry

- Application Summary : This research presents a novel BF3·Et2O mediated four component reaction of 2,3-diketoesters, anilines and enaminones, providing highly functionalized pyrroles and pyrrole-fused piperidin-4-ones .

- Methods of Application : The key to success lies in the utilization of enaminone as the substrate and precise capture of the carbocation intermediate by anilines .

- Results or Outcomes : The strategy resulted in moderate to good yields of highly functionalized pyrroles and pyrrole-fused piperidin-4-ones .

- Catalytic Protodeboronation of Pinacol Boronic Esters

- Scientific Field : Organic Chemistry

- Application Summary : This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Methods of Application : The method involves the use of a radical approach for the protodeboronation of alkyl boronic esters .

- Results or Outcomes : Paired with a Matteson–CH2–homologation, their protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Scientific Field : Organic Chemistry

- Application Summary : This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Methods of Application : The method involves the use of a radical approach for the protodeboronation of alkyl boronic esters .

- Results or Outcomes : Paired with a Matteson–CH2–homologation, their protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

-

Bioisosteric Replacement in Medicinal Chemistry

- Scientific Field : Medicinal Chemistry

- Application Summary : This research explores 4H-Dewar pyridines (4H-DP) as rigid programmable isosteres of equatorially and elusive axially substituted piperidines . These fragments are readily accessible via pyridine dearomatization without the need for expensive catalysts and reagents .

- Methods of Application : The method involves the use of pyridine dearomatization .

- Results or Outcomes : Exit vector analysis (EVA) underscores topological similarity with the parent piperidine as well as complementarity with the previously reported bioisosteres .

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound. This might include its toxicity, flammability, or reactivity, as well as any precautions that should be taken when handling it.

Orientations Futures

This would involve a discussion of potential future research directions involving the compound. This might include potential applications, modifications, or reactions of the compound that could be explored in future studies.

I hope this general information is helpful! If you have more specific questions about a particular compound or type of analysis, feel free to ask!

Propriétés

IUPAC Name |

2-piperidin-4-yloxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)9-2-1-3-10(16-9)17-8-4-6-15-7-5-8/h1-3,8,15H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMSCEYHXDKAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine](/img/structure/B1453988.png)

![2-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1453989.png)

![6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1453993.png)

![(3-Methylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1453995.png)

![4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453997.png)

![3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1453999.png)

![4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454001.png)

![4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454004.png)